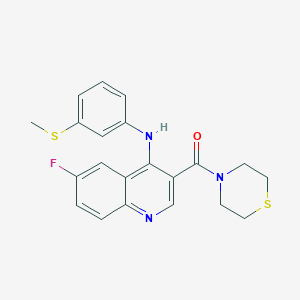
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C12H17BO3 . It is also known by other names such as 3-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenol, 3-hydroxyphenylboronic acid pinacol ester, and 3-hydroxybenzeneboronic acid, pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this class are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.075 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available for this specific compound .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound has been involved in the synthesis and structural characterization of various molecules. For example, it played a role in the synthesis of compounds with specified structures, where the structural characterization was achieved through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and confirmed by X-ray diffraction. These studies also utilized DFT calculations to compare with X-ray diffraction results, highlighting the compound's utility in producing well-defined molecular structures for deeper conformational and spectroscopic analysis (Wu et al., 2021).
Application in Polymer Science
The compound has found applications in the development of new materials, particularly in polymer science. For instance, it was used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles exhibiting bright fluorescence emission. These developments are significant for producing materials with potential applications in various fields, including organic electronics and sensing technologies (Fischer et al., 2013).
Electrochemical Studies
Electrochemical studies have also utilized this compound, exploring its behavior and interactions under electrochemical conditions. Such research provides valuable insights into the electrochemical properties of materials containing this compound, which is crucial for applications in energy storage and conversion devices (Knust et al., 2010).
Exploration of Photophysical Properties
Investigations into the photophysical properties of materials containing this compound have been conducted. These studies aim to understand the fundamental aspects of light-matter interaction in these materials, which is essential for the development of photonic and optoelectronic devices (Hauck et al., 2007).
Applications in Organic Electronics
The compound has been applied in the synthesis of aromatic poly(1,3,5-triazine-ether)s, showcasing its role in creating materials for electroluminescent devices. Such materials have excellent thermal stability and are investigated for their redox properties, indicative of their potential use in LEDs and other organic electronic applications (Fink et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZVUZMNQRGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

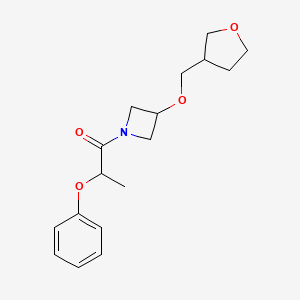
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2685755.png)
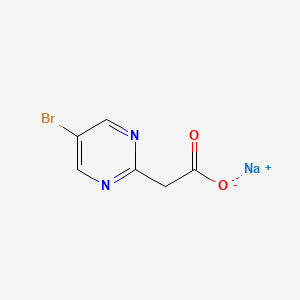
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)
![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)

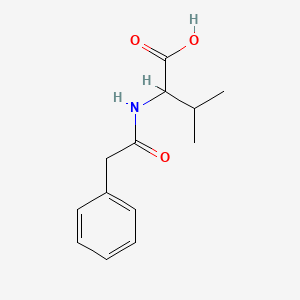
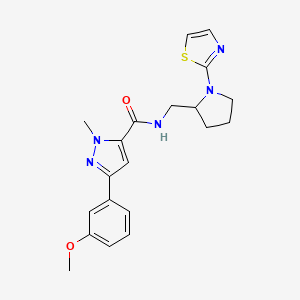
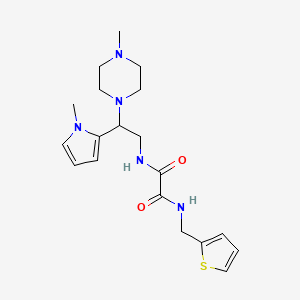
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
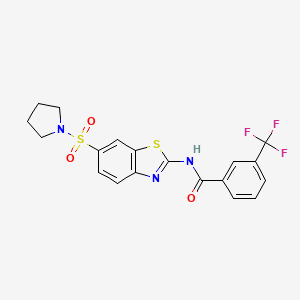

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
